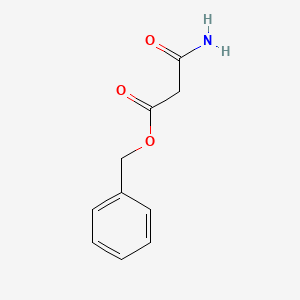

Benzyl 3-amino-3-oxopropanoate

Description

Benzyl 3-amino-3-oxopropanoate is a β-keto ester derivative featuring an amino group at the β-position and a benzyl ester moiety. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in the preparation of heterocycles, peptidomimetics, and bioactive intermediates. The amino group enables nucleophilic substitution or condensation reactions, while the β-keto ester moiety participates in cyclization or Michael addition reactions.

Propriétés

Formule moléculaire |

C10H11NO3 |

|---|---|

Poids moléculaire |

193.20 g/mol |

Nom IUPAC |

benzyl 3-amino-3-oxopropanoate |

InChI |

InChI=1S/C10H11NO3/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |

Clé InChI |

IMCUOTYDORHFCN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)CC(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 3-amino-3-oxopropanoate de benzyle peut être synthétisé selon plusieurs méthodes. Une approche courante implique la réaction de la benzylamine avec l'éthyl 3-oxopropanoate en milieu acide. La réaction se déroule généralement comme suit :

- La benzylamine est ajoutée à une solution d'éthyl 3-oxopropanoate dans un solvant approprié, tel que l'éthanol.

- Le mélange est chauffé à reflux avec une quantité catalytique d'acide, tel que l'acide chlorhydrique, pour faciliter la réaction.

- Après la réaction, le mélange réactionnel est refroidi, et le produit est isolé par filtration et purifié par recristallisation.

Méthodes de production industrielle : La production industrielle du 3-amino-3-oxopropanoate de benzyle peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. De plus, les procédés industriels peuvent intégrer des principes de chimie verte, tels que des conditions sans solvant ou l'utilisation de solvants respectueux de l'environnement.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The β-ketoamide group facilitates nucleophilic attack, enabling substitution at the carbonyl carbon. Key examples include:

Mechanistic Insights :

-

Palladium catalysts promote oxidative addition of 3-iodopropynamides, followed by alcohol nucleophilic attack and reductive elimination .

-

Steric hindrance from substituents (e.g., ortho-tolyl groups) reduces reaction efficiency .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Notes | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux | 3-Amino-3-oxopropanoic acid | Requires prolonged heating | |

| Basic Hydrolysis | NaOH (aq), RT | Sodium 3-amino-3-oxopropanoate | Rapid saponification |

Kinetic Data :

-

Basic hydrolysis proceeds faster (t₁/₂ = 15 min at pH 12) due to hydroxide ion nucleophilicity.

-

Acidic conditions favor protonation of the ester carbonyl, slowing the reaction (t₁/₂ = 6 hr at pH 2).

Amide Functionalization

The amino group participates in condensation and acylation reactions:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Application | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | Benzyl 3-acetamido-3-oxopropanoate | Prodrug synthesis | |

| Schiff Base Formation | 2,4-Dichlorobenzaldehyde, EtOH | Benzyl 3-(2,4-dichlorobenzylideneamino)-3-oxopropanoate | Chelating agents |

Structural Impact :

-

Acylated derivatives exhibit enhanced lipophilicity, improving membrane permeability in pharmacological contexts.

-

Schiff bases formed with aromatic aldehydes show fluorescence properties.

Redox Reactions

The ketone group undergoes selective reduction:

Stereochemical Outcomes :

-

NaBH₄ reduces the ketone to a secondary alcohol with retention of configuration .

-

LiAlH₄ further reduces the amide to an amine, forming a diol .

Cross-Coupling Reactions

Palladium-mediated couplings enable C–C bond formation:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Scope | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | Benzyl 3-amino-3-(biphenyl-4-yl)oxopropanoate | Limited to aryl groups |

Limitations :

-

Substrate compatibility is restricted by the electron-withdrawing amide group, which deactivates the ketone toward cross-coupling .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

| Conditions | Major Products | Minor Products | Mechanism | Reference |

|---|---|---|---|---|

| 250°C, N₂ atmosphere | Benzyl alcohol, CO₂ | Acrylamide derivatives | Radical chain scission |

Analytical Data :

-

Thermogravimetric analysis (TGA) shows a 95% mass loss between 200–300°C.

-

Gas chromatography (GC) confirms CO₂ and benzyl alcohol as primary volatiles.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Benzyl 3-amino-3-oxopropanoate has the molecular formula C10H11NO3 and features a benzyl group attached to the nitrogen atom of an amino group at the third carbon position of propanoic acid. The compound can be synthesized through the reaction of benzylamine with ethyl 3-oxopropanoate under acidic conditions, typically using hydrochloric acid as a catalyst in ethanol solvent.

Synthesis Procedure:

- Reagents : Benzylamine and ethyl 3-oxopropanoate.

- Solvent : Ethanol.

- Catalyst : Hydrochloric acid (HCl).

- Procedure : Heat the mixture under reflux, cool it, and purify the product by recrystallization.

This synthetic route highlights its accessibility for research and industrial applications.

Scientific Research Applications

This compound has several notable applications:

1. Chemistry

- Serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Can undergo oxidation to form benzyl 3-amino-3-oxo-2-propanoic acid or reduction to yield benzyl 3-amino-3-hydroxypropanoate, facilitating further chemical transformations .

2. Biology

- Utilized in studies involving enzyme inhibition and protein interactions. The compound can act as an enzyme inhibitor by binding to active sites, blocking enzymatic activity, which impacts various biochemical pathways .

- Investigated for its potential role in modulating neurotransmitter receptors, enhancing inhibitory neurotransmission through interactions with GABA receptors.

3. Medicine

- Explored as a precursor for drug development, particularly in synthesizing compounds with anticancer and antimicrobial properties .

- Case studies indicate its potential efficacy against various cancer cell lines, suggesting strong antitumor activity .

4. Industry

Case Studies

Several case studies illustrate the diverse applications of this compound:

Mécanisme D'action

The mechanism of action of benzyl 3-amino-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system under study.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

A systematic comparison of structurally related β-keto esters is provided below, focusing on substituents, molecular properties, synthesis, and applications.

Table 1: Comparative Analysis of β-Keto Esters

Key Observations

Substituent Effects: Amino Group (Target Compound): Enhances nucleophilicity and hydrogen-bonding capacity, favoring interactions in biological systems or supramolecular chemistry. Nitro Group (): Electron-withdrawing nature accelerates electrophilic substitution but requires reduction for further functionalization.

Synthesis Strategies: Alkylation (e.g., benzyl bromide in THF for 4bb ) and carbodiimide-mediated coupling (e.g., EDCI in DMF ) are common methods. The target compound may require protective group strategies to prevent side reactions at the amino group.

Physical Properties: Molecular weights range from ~206–223 g/mol, with lipophilicity increasing with aromatic/cyclopropyl substituents. Amino and nitro derivatives exhibit divergent solubility profiles (polar vs. nonpolar solvents).

Applications :

Activité Biologique

Benzyl 3-amino-3-oxopropanoate (C10H11NO3) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzyl group attached to the nitrogen atom of an amino group at the third carbon position of propanoic acid. The compound can be synthesized through various methods, with a common approach involving the reaction of benzylamine with ethyl 3-oxopropanoate under acidic conditions. The reaction typically follows these steps:

- Reagents : Benzylamine and ethyl 3-oxopropanoate.

- Solvent : Ethanol.

- Catalyst : Hydrochloric acid (HCl).

- Procedure : The mixture is heated under reflux, cooled, and the product is purified by recrystallization.

This synthetic route highlights the compound's accessibility for research and industrial applications.

Biological Mechanisms

This compound exhibits various biological activities, primarily through enzyme inhibition and interaction with molecular targets.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly affecting acetylcholinesterase (AChE) activity. This inhibition can block neurotransmitter breakdown, potentially contributing to therapeutic effects in neurodegenerative diseases .

Mechanism of Action :

- Binding : The compound binds to the active site of AChE, inhibiting its function.

- Pathways Affected : This inhibition can alter neurotransmitter levels, influencing cognitive functions and memory retention.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of this compound, it was found to demonstrate significant inhibitory effects against multiple bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .

Comparison with Related Compounds

This compound shares structural similarities with other compounds in its class but exhibits unique biological activities due to its specific substitution pattern.

Table 2: Comparison with Similar Compounds

| Compound | Structural Difference | Notable Activity |

|---|---|---|

| Ethyl 3-amino-3-oxopropanoate | Ethyl group instead of benzyl | Lower lipophilicity |

| Benzyl 3-amino-2-oxopropanoate | Oxo group at position 2 | Varies in enzyme interaction |

| Benzyl 3-amino-3-hydroxypropanoate | Hydroxyl group instead of oxo | Altered biological activity |

Q & A

Q. What precautions are essential when working with Benzyl 3-aminopropanoate hydrochloride due to its hygroscopic and irritant properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.